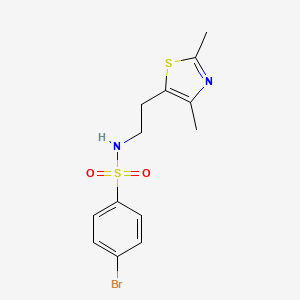

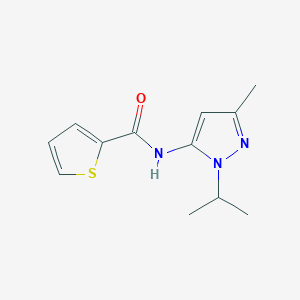

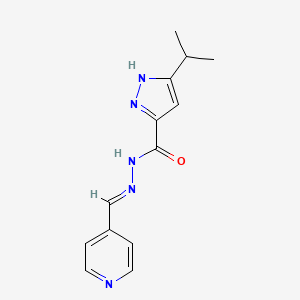

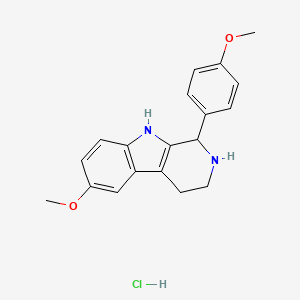

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole compounds are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse due to the presence of two nitrogen atoms in the ring . The derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .科学的研究の応用

Synthesis and Chemical Properties

Research has developed various methods for synthesizing thiophene-2-carboxamide derivatives, demonstrating the chemical versatility and reactivity of these compounds. One approach involves the 1,3-dipolar cycloaddition of nitrile imines and nitrile oxides to synthesize N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, which showed potential antibacterial and antifungal activities, indicating their promise in developing new antimicrobial agents (Sowmya et al., 2018). Another study explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles to yield diverse heterocyclic compounds, highlighting the synthetic utility of thiophene derivatives in constructing complex molecular architectures (Mohareb et al., 2004).

Bioactive Applications

The structural modification of thiophene-2-carboxamides has been linked to bioactive properties, such as inhibition of arginine methyltransferase 1 (CARM1), a target for cancer therapy. Specifically, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides with thiophene analogs showed significant inhibitory activity, suggesting their potential as therapeutic agents (Allan et al., 2009). Furthermore, functionalized thiophene-based pyrazole amides synthesized through various catalytic approaches have been investigated for their nonlinear optical properties, indicating their application in materials science for developing new photonic and electronic materials (Kanwal et al., 2022).

Antitumor Activities

Some thiophene-2-carboxamide derivatives have shown promising antitumor activities. For instance, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and exhibited significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

作用機序

Target of Action

Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s known that the compound’s interaction with its targets often involves the formation ofstrong hydrogen bonds . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .

Biochemical Pathways

If the compound does indeed target nampt as suggested, it would affect theNAD+ salvage pathway . This pathway is crucial for cellular energy metabolism and has downstream effects on processes like DNA repair, cell death, and lifespan .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8(2)15-11(7-9(3)14-15)13-12(16)10-5-4-6-17-10/h4-8H,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWYXYKELYTWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)

![3-Allyl-5-(4-fluoro-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2448468.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)

![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)

![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)